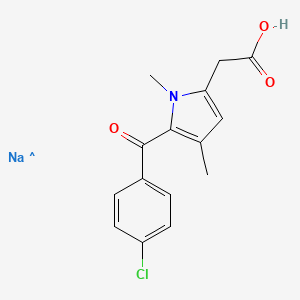

Zomepirac sodium salt

Description

Historical Context of Zomepirac (B1201015) Development and Research Trajectory

The journey of zomepirac from a promising therapeutic agent to its withdrawal from the market is a significant chapter in pharmaceutical history.

Developed by McNeil Pharmaceutical, zomepirac was introduced as a novel analgesic. wikipedia.orgchemeurope.com Early research highlighted its efficacy, with some studies demonstrating analgesia comparable to that of intramuscular morphine for postoperative pain. wikipedia.orgwikidoc.org A key characteristic that distinguished it at the time was that long-term use did not appear to lead to tolerance or physical dependence. wikipedia.orgwikidoc.org Zomepirac is a prostaglandin (B15479496) synthetase inhibitor, which is its primary mechanism of action. wikipedia.orgncats.io

Despite its initial success and large market share, zomepirac was voluntarily withdrawn from the market in March 1983. wikipedia.orgchemeurope.comnih.gov The withdrawal was prompted by reports of serious anaphylaxis in a small, yet unpredictable, subset of the patient population. wikipedia.orgchemeurope.com

A study published in the Journal of the American Medical Association (JAMA) in 1993 examined the prescribing patterns of physicians following the withdrawal of zomepirac. nih.govcapes.gov.br The research, a time-series analysis of New Jersey Medicaid prescribers from July 1980 through September 1983, found that the withdrawal led to an increase in the prescription of other NSAIDs, as well as alternative analgesics like those containing propoxyphene and barbiturates. nih.govcapes.gov.br This shift highlighted the complex considerations involved in drug withdrawal and the subsequent therapeutic choices made by clinicians. nih.gov The study noted that manufacturer warnings and label changes 11 months prior to the withdrawal had no discernible impact on its use. nih.govharvard.edu

Structure

3D Structure of Parent

Properties

Molecular Formula |

C15H14ClNNaO3 |

|---|---|

Molecular Weight |

314.72 g/mol |

InChI |

InChI=1S/C15H14ClNO3.Na/c1-9-7-12(8-13(18)19)17(2)14(9)15(20)10-3-5-11(16)6-4-10;/h3-7H,8H2,1-2H3,(H,18,19); |

InChI Key |

HAHQPTOOUJYZKK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N(C(=C1)CC(=O)O)C)C(=O)C2=CC=C(C=C2)Cl.[Na] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Zomepirac Sodium Salt

Classical Synthetic Pathways of Zomepirac (B1201015)

Zomepirac, a non-steroidal anti-inflammatory drug (NSAID), is synthesized through a multi-step process that prominently features a modification of a classic organic reaction. The core of its synthesis lies in the construction of the pyrrole (B145914) ring, a structural feature that distinguishes it from many other NSAIDs. wikipedia.org

Modified Hantzsch Pyrrole Synthesis in Zomepirac Production

The synthesis of Zomepirac utilizes a variation of the Hantzsch pyrrole synthesis. wikipedia.orggpatindia.com This method is a well-established reaction for the formation of pyrrole rings. In the context of Zomepirac production, the synthesis begins with the reaction of diethyl 1,3-acetonedicarboxylate, chloroacetone, and aqueous methylamine. wikipedia.org This initial step, a key modification of the traditional Hantzsch synthesis, leads to the formation of an essential pyrrole intermediate. wikipedia.orgsmolecule.com The Hantzsch synthesis and its variations are valuable tools in organic chemistry for creating substituted and functionalized pyrroles, which are important structural motifs in many pharmaceuticals. thieme-connect.comresearchgate.net

Step-by-Step Reaction Mechanisms in Zomepirac Synthesis

The synthesis of Zomepirac from its starting materials involves a sequence of well-defined chemical transformations:

Initial Condensation: The process commences with the reaction between aqueous methylamine, chloroacetone, and diethyl 3-oxopentanedioate (also known as diethyl acetonedicarboxylate). gpatindia.com This reaction, a modified Hantzsch pyrrole synthesis, yields a pyrrole intermediate. wikipedia.orggpatindia.com The generally accepted mechanism for the Hantzsch pyrrole synthesis starts with the formation of an enamine from the primary amine and a β-dicarbonyl compound. This enamine then reacts with an α-halo carbonyl compound, followed by cyclization and dehydration to form the pyrrole ring. thieme-connect.com

Saponification, Monoesterification, and Decarboxylation: The resulting intermediate from the initial condensation undergoes saponification, which is the hydrolysis of an ester group. This is followed by monoesterification and then thermal decarboxylation to produce a key ester intermediate. wikipedia.orggpatindia.com

Acylation: This ester intermediate is then acylated. This step involves reacting the intermediate with N,N-dimethyl-p-chlorobenzamide to introduce the 4-chlorobenzoyl group at the 5-position of the pyrrole ring. wikipedia.orggpatindia.com

Final Saponification: The final step is the saponification of the ester group on the acetic acid side chain to yield the carboxylic acid. The reaction with a sodium source then produces the final product, Zomepirac sodium salt. wikipedia.orgsmolecule.com

Synthesis of Zomepirac Metabolites and Analogues for Research

To understand the biological activity and metabolic fate of Zomepirac, researchers have synthesized various metabolites and analogues. These synthetic efforts are crucial for structure-activity relationship (SAR) studies and for investigating the mechanisms of action and potential toxicities.

Derivatization for Structural-Activity Relationship Studies

SAR studies are fundamental in medicinal chemistry for optimizing the therapeutic properties of a drug molecule. For arylalkanoic acids like Zomepirac, certain structural features are key to their anti-inflammatory activity. gpatindia.com

Key findings from SAR studies on this class of compounds include:

The acidic center should be located one carbon atom away from the aromatic or heteroaromatic ring. Increasing this distance diminishes the drug's activity. gpatindia.com

Substituting a methyl group on the carbon atom separating the aromatic ring and the acidic center can increase anti-inflammatory activity. However, larger groups tend to decrease activity. gpatindia.com

The introduction of a methyl group can create a chiral center, and in such cases, the S-(+)-enantiomer often determines the anti-inflammatory activity. gpatindia.com

A lipophilic group that is not in the same plane as the aromatic or heteroaromatic ring can enhance activity. gpatindia.com

Inspired by the anti-inflammatory properties of Zomepirac and the selective COX-2 inhibition of other drugs, researchers have designed and synthesized new pyrrole derivatives. acs.org For instance, derivatization of the carboxylate moiety in some NSAIDs has been shown to convert them into potent and selective COX-2 inhibitors. pnas.orgpnas.org This has involved creating esters and various amides to explore how these changes affect the interaction with cyclooxygenase enzymes. pnas.org

Synthetic Routes for Specific Metabolites (e.g., Hydroxymethyl Pyrrole Derivatives)

A major metabolite of Zomepirac is 5-(4-chlorobenzoyl)-4-(hydroxymethyl)-1-methyl-1H-pyrrole-2-acetic acid. probes-drugs.org The synthesis and biological activity of this hydroxymethyl derivative have been a subject of research to better understand the drug's metabolism. probes-drugs.org Another area of investigation has been the role of other metabolic pathways, such as the formation of acyl glucuronides and the potential for bioactivation through an oxidative pathway. scholaris.canih.gov Studies have explored the synthesis of Zomepirac-albumin adducts to model the in vivo covalent binding that can occur. nih.gov

Advanced Synthetic Approaches for Pyrrole-Based Anti-inflammatory Agents

The pyrrole scaffold is a significant feature in many biologically active compounds, including a number of successful drugs. mdpi.comnih.gov Consequently, the development of efficient and diverse synthetic methods for creating pyrrole derivatives is an active area of research. researchgate.netresearchgate.net Modern approaches often focus on principles of green chemistry, such as using environmentally benign solvents, microwave-assisted synthesis, and solvent-free reaction conditions. researchgate.netpensoft.net

Recent advancements in the synthesis of pyrrole-based compounds include:

Three-component synthesis: A concise method for creating the pyrrole framework has been developed using α-hydroxyketones, oxoacetonitriles, and anilines. This approach allows for the efficient production of diverse libraries of pyrrole candidates for biological screening. mdpi.com

Microwave-assisted synthesis: The use of microwave irradiation has been shown to significantly reduce reaction times and improve yields in classical pyrrole syntheses like the Paal-Knorr, Hantzsch, and Barton-Zard reactions. pensoft.netchim.it

Catalytic methods: A variety of catalysts, including metals, nanomaterials, and heterogeneous catalysts, are being employed to develop more efficient and selective syntheses of pyrrole derivatives. researchgate.net

These advanced synthetic strategies are crucial for the discovery and development of new pyrrole-based anti-inflammatory agents with improved efficacy and safety profiles. acs.org

Design Principles for Novel Pyrrole Carboxylic Acid Derivatives

The design of novel pyrrole carboxylic acid derivatives, a class of compounds to which zomepirac belongs, is guided by several key principles aimed at optimizing therapeutic activity and selectivity. A central strategy involves modifying the core pyrrole scaffold and its substituents to enhance interactions with biological targets. acs.org

A fundamental approach is the application of bioisosterism , where a functional group is replaced by another with similar physical or chemical properties to improve the compound's biological activity. For instance, in the development of aldose reductase inhibitors, the carboxylic acid moiety of pyrrole-acetic acid compounds has been replaced with a tetrazole ring. nih.govresearchgate.net This substitution aims to create non-classical bioisosteres that can lead to promising lead compounds for treating long-term complications of diabetes mellitus. nih.gov

Structure-Activity Relationship (SAR) studies are crucial in guiding the design of these derivatives. Research has shown that even minor alterations to the chemical structure of pyrrole carboxylic acid derivatives can significantly impact their inhibitory activities. For example, in the context of cyclooxygenase (COX) inhibitors, increasing the bulkiness of substituents at position 1 of the pyrrole ring and replacing the acetic acid group with a larger acidic group can shift the compound's selectivity between COX-1 and COX-2. acs.org The strategic incorporation of an acidic group is often leveraged to enhance anti-inflammatory effects. acs.org

The design process frequently employs computational models, such as the field-based quantitative structure-activity relationship (FB-QSAR) approach. acs.org This method helps predict the activity of designed compounds by analyzing the influence of steric, electrostatic, and hydrophobic fields. acs.org Such models have guided the design of N-pyrrole carboxylic acid derivatives that incorporate 2-methylpyrrole pharmacophores, which are known to be potent inhibitors of both COX-1 and COX-2. acs.org

Furthermore, the synthesis of novel derivatives often involves multi-step pathways. The Paal-Knorr synthesis, for example, is a method used to create 1,2,3,5-tetra-substituted pyrrole derivatives by using a 1,4-dicarbonyl compound as a precursor. acs.org Another strategy is the one-step, continuous flow synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates, amines, and 2-bromoketones. acs.org These synthetic strategies allow for the creation of a diverse library of compounds for biological evaluation. sioc-journal.cnnih.govscielo.br The design of these molecules often creates a donor-π-acceptor configuration, where the pyrrole ring system acts as the donor and the carboxylic acid functions as both the acceptor and an anchoring group for interaction with biological targets. scielo.brscielo.br

Table 1: Examples of Design Strategies for Novel Pyrrole Carboxylic Acid Derivatives

| Design Principle | Starting Scaffold/Compound | Modification | Target/Application | Research Finding | Citation |

| Bioisosterism | Pyrrolyl-acetic acid | Replacement of carboxylic acid with a tetrazole moiety. | Aldose reductase inhibitors | Resulted in promising lead compounds for diabetic complications. | nih.govresearchgate.net |

| Structure-Activity Relationship (SAR) | N-pyrrole carboxylic acid | Variation in bulkiness of substituents at position 1 and the acidic group. | COX-1/COX-2 inhibitors | Small structural changes significantly impacted inhibitory activity and selectivity. | acs.org |

| Active Substructure Splicing | Chlorfenapyr | Introduction of different substituents on the N-position of the pyrrole ring. | Insecticides and Acaricides | Most synthesized compounds showed good insecticidal activity. | sioc-journal.cn |

| Scaffold Modification | Acenaphthopyrrole | Synthesis of 8-oxo-8H-acenaphtho[1,2-b]pyrrole-9-carboxylic acid derivatives. | Anticancer agents | Some derivatives showed potent anticancer activity and DNA-binding capabilities. | nih.gov |

Integration of Zomepirac-Inspired Scaffolds in Modern Drug Design

The chemical scaffold of zomepirac, a pyrrole-acetic acid derivative, has served as a valuable template in modern drug design, particularly for the development of new anti-inflammatory agents. acs.orgwikipedia.org Although zomepirac itself was withdrawn from the market, its structural features have inspired the creation of novel compounds with potentially improved therapeutic profiles. wikipedia.orgontosight.ai

Zomepirac's structure is closely related to other non-steroidal anti-inflammatory drugs (NSAIDs) like tolmetin. acs.orgwikipedia.org This structural similarity has prompted researchers to explore the pyrrole scaffold as a core element for designing new cyclooxygenase (COX) inhibitors. acs.org The goal of this research is often to develop agents that strike a better balance between inhibiting the two main COX isoforms, COX-1 and COX-2, thereby enhancing efficacy while potentially improving safety profiles. acs.org

The design of new anti-inflammatory agents has been explicitly inspired by the potency of zomepirac and tolmetin, alongside the COX-2 selectivity of drugs like celecoxib. acs.org Researchers have sought to create new classes of compounds by modifying the zomepirac scaffold. This includes the synthesis of 1,2,3,5-tetra-substituted pyrrole derivatives designed to have two hydrophobic regions that interact with the lipophilic areas within the active site of the COX enzyme, while retaining a functional group that interacts with key amino acid residues like Arg120. acs.org

Crystal structure analysis of zomepirac in complex with enzymes like aldo-keto reductase 1C3 (AKR1C3) has provided detailed insights into its binding mode. plos.org Zomepirac binds within a specific pocket of the enzyme's active site, and this information is invaluable for structure-guided drug discovery. plos.org Understanding how zomepirac and its analogues, such as sulindac (B1681787) and indomethacin, bind to their targets allows for the rational design of new inhibitors with potentially greater selectivity and efficacy for targets involved in cancer and inflammation. plos.org

Derivatization of the zomepirac scaffold has also been explored. For example, a pyridazinone derivative of zomepirac has been synthesized, highlighting the versatility of the core structure for generating new chemical entities. researchgate.net The covalent binding of zomepirac's acyl glucuronide metabolite to proteins has also been a subject of study, providing insights into the reactivity of carboxylic acid-containing drugs that is crucial for the design of safer alternatives. wdh.ac.idnih.gov

Table 2: Zomepirac-Inspired Scaffolds and Their Development

| Parent Scaffold | Derivative Class | Therapeutic Target | Design Rationale | Relevant Finding | Citation |

| Zomepirac / Tolmetin | N-pyrrole carboxylic acid derivatives | COX-1 / COX-2 | Create a new class of anti-inflammatory agents with improved safety profiles. | Small structural changes significantly influence COX-1/COX-2 inhibitory activity. | acs.org |

| Zomepirac | Indomethacin Analogues | Aldo-keto reductase 1C3 (AKR1C3) | Understand binding modes to guide the design of new anti-cancer therapies. | Crystal structures revealed distinct binding modes, providing a basis for future drug discovery. | plos.org |

| Zomepirac | Pyridazinone derivative (RS‐57067) | Anti-inflammatory | Explore structural modifications to the core zomepirac molecule. | Demonstrates the synthetic tractability of the zomepirac scaffold for creating new derivatives. | researchgate.net |

Pharmacological and Molecular Mechanisms of Action of Zomepirac Sodium Salt

Prostaglandin (B15479496) Synthesis Inhibition by Zomepirac (B1201015)

The analgesic and anti-inflammatory properties of Zomepirac, like other NSAIDs, are directly attributable to its interference with the production of prostaglandins (B1171923). researchgate.net This is achieved by targeting the key enzymes responsible for their synthesis.

Identification of Additional or Contributing Pharmacological Mechanisms

While prostaglandin synthesis inhibition is the cornerstone of Zomepirac's action, its complete pharmacological profile is defined by the absence of other significant mechanisms and its site of action.

Exploration of Effects Beyond Primary Prostaglandin Inhibition

The primary mechanism of action for Zomepirac is overwhelmingly recognized as the inhibition of prostaglandin synthesis. nih.govnih.gov Scientific literature does not provide significant evidence for other contributing pharmacological mechanisms, such as opioid receptor agonism or interaction with other inflammatory pathways. Its classification as a non-narcotic analgesic underscores that its mode of action is distinct from that of opioids, which act on the central nervous system. researchgate.net

Predominantly Peripheral Action in Analgesic Mechanisms

The analgesic effect of Zomepirac is considered to be predominantly peripheral. The drug acts at the site of tissue injury to prevent the local synthesis of prostaglandins. researchgate.net This local reduction in prostaglandins means that peripheral pain receptors are not sensitized, leading to a decrease in pain signaling from the site of injury to the central nervous system. This peripheral mechanism contrasts with centrally-acting analgesics like opioids, which modify pain perception within the brain and spinal cord.

Dual COX-1 and COX-2 Inhibition Profiles of Zomepirac Derivatives

Research inspired by the structure of Zomepirac has led to the development and evaluation of new pyrrole (B145914) derivatives to explore their inhibitory activity against COX-1 and COX-2. acs.org A 2023 study focused on synthesizing novel N-pyrrole carboxylic acid derivatives to investigate how small structural changes impact their selectivity for the two COX isoforms. acs.orgnih.gov

Several synthesized compounds with an acetic acid group at position 1 of the pyrrole ring (compounds 4g, 4h, 4k, and 4l ) demonstrated high activity against both COX-1 and COX-2. acs.org Notably, some of these derivatives showed greater potency against COX-2 than the reference drug celecoxib. nih.gov The study found that compounds with acetic acid moieties at position 1, combined with a bulky and lipophilic group at position 5, exhibited simultaneous and potent activity against both COX-1 and COX-2. acs.org Conversely, derivatives where the acetic acid group was replaced by a larger acidic group, such as hydroxybenzoic acid (compounds 5b and 5e ), showed a shift in activity, favoring the inhibition of COX-1. acs.orgnih.gov

These findings highlight that the pyrrole-acetic acid scaffold of Zomepirac can be modified to create derivatives with varying dual inhibition profiles, sometimes favoring COX-2 and other times favoring COX-1. acs.orgnih.gov

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Selected Zomepirac-Inspired Pyrrole Derivatives

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| 4h | 0.04 | 0.08 | 0.50 |

| 4k | 0.07 | 0.03 | 2.33 |

| 5b | 0.03 | 0.09 | 0.33 |

| 5e | 0.05 | 0.11 | 0.45 |

| Celecoxib (Reference) | 1.90 | 0.05 | 38.00 |

| Ibuprofen (Reference) | 0.05 | 0.15 | 0.33 |

| Data sourced from a 2023 study on synthesized pyrrole derivatives inspired by Zomepirac's structure. acs.orgnih.gov |

Metabolic Pathways and Bioactivation of Zomepirac Sodium Salt

Glucuronidation and Acyl Glucuronide Formation

Glucuronidation is a major phase II metabolic reaction that typically serves to detoxify and facilitate the excretion of drugs and other xenobiotics. However, in the case of carboxylic acid-containing drugs like zomepirac (B1201015), this process can lead to the formation of chemically reactive acyl glucuronides.

The enzymatic conjugation of zomepirac with glucuronic acid is catalyzed by the UDP-glucuronosyltransferase (UGT) superfamily of enzymes. These enzymes transfer glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to zomepirac's carboxylic acid group, forming an ester linkage. This process is a major metabolic pathway for zomepirac in humans and rhesus monkeys. nih.govnih.gov While specific UGT isoforms responsible for zomepirac glucuronidation are not extensively detailed in the provided search results, the UGT1A and 2B subfamilies are generally responsible for the glucuronidation of a wide array of drugs. nih.gov The formation of ZP-AG is a significant metabolic step, leading to a metabolite that is unstable under physiological conditions. nih.govnih.gov

Zomepirac acyl glucuronide (ZP-AG) is an unstable metabolite. scbt.com Its instability at physiological pH is a key characteristic, with a reported half-life of 27 minutes at pH 7.4 and 37°C in water. nih.gov The molecule's stability is pH-dependent, showing maximum stability at a lower pH of 2. nih.gov The chemical formula for Zomepirac acyl-O-β-D-glucuronide is C21H22ClNO9, with a molecular weight of 467.85. scbt.com Due to its instability, ZP-AG can undergo intramolecular acyl migration, leading to the formation of positional isomers. nih.gov

Below is a table summarizing the chemical and stability properties of Zomepirac Acyl Glucuronide.

| Property | Value | Reference |

| Chemical Formula | C21H22ClNO9 | scbt.com |

| Molecular Weight | 467.85 | scbt.com |

| Half-life (pH 7.4, 37°C) | 27 minutes | nih.gov |

| pH of Maximum Stability | 2 | nih.gov |

Acyl Glucuronide Reactivity and Protein Adduct Formation

The chemical reactivity of ZP-AG is central to its toxicological profile. This reactivity leads to the formation of covalent bonds with biological macromolecules, particularly proteins.

Zomepirac acyl glucuronide has been shown to bind irreversibly to plasma proteins, with albumin being a primary target. nih.govresearchgate.net This binding is covalent in nature and has been observed both in vitro and in vivo. nih.govresearchgate.net The extent of this irreversible binding in vitro is dependent on both time and pH. nih.govresearchgate.net Studies have demonstrated that the isomers of ZP-AG, formed through acyl migration, also contribute to this irreversible binding. nih.govresearchgate.net The co-administration of probenecid, which inhibits the plasma clearance of zomepirac glucuronide, leads to an increase in the irreversible binding of zomepirac to proteins, further supporting the role of ZP-AG in this process. nih.govresearchgate.net

The following table presents findings on the irreversible binding of zomepirac to plasma proteins.

| Condition | Observation | Reference |

| In vitro | Time- and pH-dependent irreversible binding to albumin. | nih.govresearchgate.net |

| In vivo | Irreversible binding to plasma proteins observed in human volunteers. | nih.gov |

| Co-administration with Probenecid | Increased irreversible binding of zomepirac. | nih.govresearchgate.net |

The formation of covalent adducts between ZP-AG and proteins is a complex process. One proposed mechanism involves a Schiff base formation. This pathway suggests that ZP-AG undergoes isomerization, and the glucuronic acid portion of the conjugate forms an imine linkage with a lysine or terminal amino group on the protein. nih.gov Evidence for this mechanism includes the increased irreversible binding of zomepirac in the presence of an imine trapping reagent (sodium cyanide) and a reducing agent (sodium cyanoborohydride). nih.gov Another potential mechanism is nucleophilic displacement, where nucleophilic residues on the protein, such as those from lysine, cysteine, or tyrosine, attack the acyl carbon of the glucuronide, displacing the glucuronic acid moiety. researchgate.netnih.gov This transacylation reaction can lead to the direct acylation of the protein by the zomepirac molecule. liverpool.ac.uk

At physiological pH, ZP-AG is unstable and can undergo intramolecular acyl migration, where the zomepirac acyl group moves from the C-1 hydroxyl group of the glucuronic acid to other positions (C-2, C-3, or C-4), forming various positional isomers. nih.govcurrentseparations.com This process of isomerization is a key aspect of ZP-AG's reactivity. These isomers are also reactive and can contribute to the covalent binding to proteins. nih.govnih.gov In addition to isomerization, ZP-AG can also undergo hydrolysis, which breaks the ester linkage and releases the parent drug, zomepirac, and glucuronic acid. liverpool.ac.uk The balance between hydrolysis and acyl migration is influenced by the surrounding environment, with hydrolysis being a major reaction in plasma. liverpool.ac.uk

Other Metabolic Transformations of Zomepirac

Beyond the primary metabolic pathways, zomepirac undergoes several other significant metabolic transformations. These alternative routes of metabolism contribute to the bioactivation of the drug and can be influenced by other therapeutic agents. Key among these are the formation of additional metabolites such as zomepirac-S-acyl-glutathione, bioactivation dependent on acyl-Coenzyme A, and the alteration of metabolite clearance by co-administered drugs like probenecid.

Identification of Additional Metabolites (e.g., Zomepirac-S-acyl-glutathione)

Research has identified zomepirac-S-acyl-glutathione (ZP-SG) as a metabolite of zomepirac. This discovery indicates that zomepirac can be bioactivated to reactive metabolites that then form a thioester conjugate with glutathione (B108866) (GSH) nih.gov.

In one study, when zomepirac (100 microM) was incubated with rat hepatocytes, ZP-SG was detected using a sensitive liquid chromatography/tandem mass spectrometry (LC/MS-MS) technique nih.gov. The formation of ZP-SG was rapid, reaching a maximum concentration of 0.24 +/- 0.03 nM after just 4 minutes of incubation. Following this peak, the concentration decreased in a near-linear fashion to 0.07 +/- 0.03 nM after 60 minutes. The instability of ZP-SG was demonstrated by its rapid hydrolysis, with an apparent half-life of approximately 0.8 minutes in incubations with rat hepatocytes nih.gov.

Further in vivo studies in a male Sprague-Dawley rat administered with zomepirac (100 mg/kg i.p.) confirmed the presence of ZP-SG in bile. Analysis of the collected bile by LC/MS-MS showed the excretion of 6.7 µg of ZP-SG over a 6-hour period nih.gov. These findings collectively demonstrate that zomepirac is metabolically activated to reactive acylating derivatives, such as zomepirac-1-O-acyl-glucuronide (ZP-1-O-G), which can then transacylate glutathione to form ZP-SG nih.gov.

Another study identified a glutathione adduct, 5-[4'-chlorobenzoyl]-1,4-dimethyl-3-glutathionylpyrrole-2-acetic acid (ZP-SG), following the incubation of zomepirac with human liver microsomes in the presence of NADPH and glutathione nih.gov. The formation of this metabolite suggests that the pyrrole (B145914) ring of zomepirac undergoes oxidation to an epoxide intermediate, which is then conjugated with glutathione nih.gov. The enzyme likely responsible for this oxidative bioactivation is cytochrome P450 3A4 (P450 3A4), as its inhibition significantly reduced the formation of ZP-SG nih.gov. The detection of this same thiol adduct in rats treated with zomepirac confirms the relevance of these in vitro findings to the in vivo situation nih.gov.

Table 1: In Vitro Formation and Properties of Zomepirac-S-acyl-glutathione (ZP-SG)

| Parameter | Value | Conditions |

|---|---|---|

| Maximum Concentration | 0.24 +/- 0.03 nM | 4 minutes of incubation with rat hepatocytes |

| Concentration at 60 min | 0.07 +/- 0.03 nM | Incubation with rat hepatocytes |

| Apparent Half-life | ~0.8 minutes | Incubation with rat hepatocytes |

| In Vivo Excretion (Bile) | 6.7 µg | 6 hours post-administration in rat |

Studies on Acyl-Coenzyme A-Dependent Bioactivation

Investigations into the bioactivation of zomepirac have revealed a metabolic pathway dependent on acyl-Coenzyme A (CoA). This pathway leads to the formation of a reactive zomepirac acyl-CoA thioester (ZP-CoA), which has the potential to contribute to the formation of zomepirac-protein adducts acs.org.

In a study utilizing freshly isolated rat hepatocytes, the time-dependent formation of ZP-CoA was observed. The formation was rapid, reaching a maximum concentration of 0.12 ± 0.02 µM after 10 minutes. This was in contrast to the formation of zomepirac-1-O-acyl-glucuronide (ZP-O-G), which showed a steady increase over 2 hours to 35 ± 4 µM acs.org. Although the concentrations of ZP-O-G were significantly higher, the formation of ZP-CoA indicates an alternative pathway for bioactivation acs.org.

This research also led to the identification of four novel zomepirac metabolites: ZP-CoA, zomepirac-taurine (ZP-Tau), zomepirac-glycine (ZP-Gly), and zomepirac-carnitine (ZP-Car) acs.org. The presence of these metabolites suggests that zomepirac is partially metabolized through ZP-CoA-dependent pathways. These acyl-CoA metabolites are reactive and can readily react with proteins, providing another mechanism for the formation of drug-protein adducts, which may be linked to adverse reactions acs.org. These metabolites were identified in various in vitro and in vivo systems, including hepatocytes, rat livers, bile, and urine acs.org.

Table 2: Time-Dependent Formation of ZP-CoA and ZP-O-G in Rat Hepatocytes

| Time (minutes) | ZP-CoA Concentration (µM) | ZP-O-G Concentration (µM) |

|---|---|---|

| 10 | 0.12 ± 0.02 | - |

| 120 | - | 35 ± 4 |

Influence of Co-administered Agents on Metabolite Clearance (e.g., Probenecid)

The clearance of zomepirac and its metabolites can be significantly altered by the co-administration of other drugs. Probenecid, a renal tubular blocking agent, has been shown to markedly affect the disposition of zomepirac nih.govpgkb.orgdrugbank.com.

In a study involving six healthy subjects who received a 100 mg oral dose of zomepirac along with 500 mg of oral probenecid twice daily, several key pharmacokinetic parameters were altered. Probenecid decreased the total plasma clearance of zomepirac by 64%, leading to an increase in bioavailability from 0.55 to 0.84 nih.gov.

Furthermore, probenecid had a substantial impact on the clearance of zomepirac's primary metabolite, zomepirac acyl glucuronide. The apparent metabolic clearance of zomepirac to form the acyl glucuronide was reduced by 71% nih.gov. Probenecid also decreased the renal clearance of the zomepirac glucuronide itself by 72%. This, combined with the increased levels of the parent drug, resulted in a 2.8-fold increase in the area under the curve (AUC) of the glucuronide conjugate nih.gov.

The urinary excretion of zomepirac glucuronide was also affected, decreasing from 72% to 58% of the administered dose when probenecid was co-administered. In contrast, the excretion of unchanged zomepirac remained at 5% of the dose nih.gov. These findings demonstrate that probenecid significantly inhibits both the formation and the renal elimination of zomepirac's acyl glucuronide metabolite nih.gov.

Table 3: Effect of Probenecid on Zomepirac Pharmacokinetics

| Pharmacokinetic Parameter | Without Probenecid | With Probenecid | Percent Change |

|---|---|---|---|

| Zomepirac Bioavailability | 0.55 | 0.84 | +52.7% |

| Zomepirac Total Plasma Clearance | - | - | -64% |

| Apparent Metabolic Clearance to Zomepirac Acyl Glucuronide | - | - | -71% |

| Zomepirac Renal Clearance | - | - | -79% |

| Renal Clearance of Zomepirac Glucuronide | - | - | -72% |

| AUC of Zomepirac Glucuronide | - | - | +180% |

| Urinary Excretion of Zomepirac Glucuronide (% of dose) | 72% | 58% | -19.4% |

Structure Activity Relationships Sar and Molecular Design Principles

Key Structural Determinants for Zomepirac (B1201015) Activity within Arylalkanoic Acids

The general structure-activity relationship for arylalkanoic acids points to several critical features necessary for anti-inflammatory activity. These include an acidic center, typically a carboxylic acid, which is located one carbon atom away from a flat aromatic or heteroaromatic ring system. pharmacy180.com Zomepirac's structure embodies these features, with its activity being modulated by the specific nature of its pyrrole (B145914) ring, carboxyl group, and benzoyl moiety.

The pyrrole ring serves as the core heteroaromatic scaffold for Zomepirac and its analogue, Tolmetin. This ring system acts as the "flat surface" common to arylalkanoic acid NSAIDs, providing a necessary structural anchor. pharmacy180.com The pyrrole nucleus is a versatile pharmacophore found in numerous natural and synthetic compounds with a wide range of biological activities. researchgate.netnih.gov Its specific contribution in Zomepirac involves orienting the other key functional groups—the acetic acid side chain and the benzoyl moiety—in a precise three-dimensional arrangement for optimal target interaction. Modifications to the pyrrole ring, such as the introduction of substituents, can significantly alter the compound's pharmacological profile. researchgate.net In Zomepirac, the pyrrole ring is substituted with methyl groups at the N-1 and C-4 positions. The N-1 methyl group is also present in the related compound Tolmetin, while the C-4 methyl group is a distinguishing feature of Zomepirac.

The carboxyl group is a fundamental requirement for the activity of most arylalkanoic acid NSAIDs. pharmacy180.com This acidic moiety is involved in key interactions at the site of action and also influences the pharmacokinetic properties of the molecule.

Key functions and SAR observations related to the carboxyl group include:

Acidity Center : The carboxylic acid serves as the primary acidic center of the molecule. This feature is crucial for its mechanism of action. pharmacy180.com

Positional Importance : For optimal activity in this class of drugs, the acidic carboxyl group must be separated from the aromatic ring system by a single carbon atom, as seen in the acetic acid side chain (-CH2COOH) of Zomepirac. pharmacy180.com Increasing this distance to two or three carbons generally leads to a decrease in anti-inflammatory activity. pharmacy180.com

Derivatization : While essential for activity, the carboxylic acid moiety is also associated with local gastrointestinal irritation. orientjchem.orghumanjournals.com Studies on various NSAIDs have shown that derivatization of the carboxylate function, for example by creating esters or amides, can result in prodrugs with potentially reduced ulcerogenic effects. orientjchem.orgnih.gov These prodrugs are designed to be converted to the active acidic form in the body. nih.gov

A significant structural feature of Zomepirac is the 5-(4-chlorobenzoyl) group. This moiety plays a critical role in defining the compound's high potency. SAR studies of related NSAID structures, such as indole acetic acid derivatives, have shown that the presence of an N-benzoyl group with specific substituents at the para-position greatly enhances activity. The most effective substituents in this position are found to be electron-withdrawing groups like fluorine (F), chlorine (Cl), and trifluoromethyl (CF3), or the thiomethyl group (S-CH3). pharmacy180.com

The para-chloro substitution on Zomepirac's benzoyl ring is therefore a key contributor to its enhanced potency compared to analogues lacking this feature. pharmacy180.com This is clearly illustrated in the comparison with Tolmetin, which has a methyl group in the same position and is significantly less potent. The halogen atom's electronegativity and size influence the electronic distribution and steric profile of the entire benzoyl moiety, likely leading to more favorable interactions within the binding site of its target enzyme.

Comparative Structural Analysis with Related Compounds (e.g., Tolmetin)

Comparing the structure of Zomepirac with its close analogue Tolmetin provides clear insight into the impact of subtle molecular modifications on pharmacological potency. Zomepirac is reported to be approximately four times as potent as Tolmetin. pharmacy180.com

The primary structural differences lie in two positions:

C-4 of the Pyrrole Ring : Zomepirac has a methyl group at this position, whereas Tolmetin does not.

Para-position of the Benzoyl Ring : Zomepirac features a chlorine atom, while Tolmetin has a methyl group.

| Feature | Zomepirac | Tolmetin | Impact on Activity |

|---|---|---|---|

| Core Scaffold | 1,4-dimethylpyrrole | 1-methylpyrrole | The additional methyl group at C-4 in Zomepirac may contribute to its overall conformation and binding affinity. |

| Acetic Acid Side Chain | -CH2COOH at C-2 | -CH2COOH at C-2 | Identical; essential for the acidic character and activity of both compounds. pharmacy180.com |

| Acyl Group at C-5 | 4-Chlorobenzoyl | 4-Methylbenzoyl (Toluoyl) | This is the most significant difference. The electron-withdrawing nature of the chlorine atom in Zomepirac is associated with a substantial increase in potency compared to the electron-donating methyl group in Tolmetin. pharmacy180.comnih.gov |

| Relative Potency | High (approx. 4x Tolmetin) pharmacy180.com | Moderate | The combination of the 4-chloro substituent and the C-4 methyl group results in Zomepirac's superior potency. pharmacy180.com |

The dramatic increase in potency from Tolmetin to Zomepirac is primarily attributed to the substitution on the benzoyl ring. The replacement of a methyl group with a chlorine atom alters the electronic properties of the molecule, enhancing its interaction with its biological target.

Quantitative Structure-Activity Relationship (QSAR) and Computational Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. mdpi.com These models create a mathematical relationship between molecular descriptors (physicochemical properties) and the observed activity, enabling the prediction of potency for new, unsynthesized compounds. mdpi.com While specific QSAR studies focusing solely on Zomepirac analogues are not widely reported in the literature, the principles of QSAR are highly applicable to this class of compounds.

For a series of Zomepirac analogues, a QSAR model could be developed to understand the precise influence of different substituents on the pyrrole and benzoyl rings. Descriptors that would likely be important in such a model include:

Electronic Descriptors : Hammett constants (σ) for substituents on the benzoyl ring to quantify electron-donating or withdrawing effects.

Steric Descriptors : Molar refractivity or Taft steric parameters (Es) to model the size and shape of substituents.

Hydrophobicity Descriptors : The partition coefficient (log P) to describe the lipophilicity of the analogues.

Field-Based QSAR is a 3D-QSAR method that uses the steric and electrostatic fields surrounding a set of aligned molecules to predict their biological activity. nih.govresearchgate.net Instead of relying on calculated numerical descriptors, this approach provides intuitive 3D contour maps that visualize regions where changes in molecular fields are predicted to increase or decrease activity. researchgate.net

In the context of Zomepirac analogues, an FB-QSAR study would involve:

Alignment : A set of structurally similar molecules with known activities would be aligned based on a common scaffold, such as the pyrrole-acetic acid core.

Field Calculation : Steric and electrostatic fields would be calculated for each molecule.

Model Generation : A statistical method, such as Partial Least Squares (PLS), would be used to build a model correlating the variations in these fields with the variations in biological activity.

Visualization : The resulting model would be displayed as 3D contour maps. For example, a map might show that adding bulky, sterically favorable groups (green contours) in one region or increasing negative electrostatic potential (red contours) in another region could enhance potency.

Such a model for Zomepirac analogues could provide detailed insights into the optimal properties for substituents on the benzoyl ring, potentially guiding the design of new derivatives with improved activity. For instance, the model could visually confirm the favorability of an electronegative group, like chlorine, at the para-position of the benzoyl ring.

Molecular Docking and Dynamics Simulations for Ligand-Enzyme Interactions

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as Zomepirac sodium salt, and its target enzyme, primarily cyclooxygenase (COX). These methods provide insights into the binding affinity, orientation, and stability of the ligand-enzyme complex at an atomic level, which is crucial for understanding the drug's mechanism of action and for the design of new, more effective derivatives.

Molecular Docking Analysis:

Molecular docking studies simulate the binding of a ligand to the active site of a protein. For non-steroidal anti-inflammatory drugs (NSAIDs) like Zomepirac, the target is the cyclooxygenase enzyme, which exists in two main isoforms, COX-1 and COX-2. The process involves predicting the preferred orientation of the Zomepirac molecule when it binds to the active site of COX. The cyclooxygenase active site is a long, hydrophobic channel. nih.gov Key to the binding of many NSAIDs is the interaction of their acidic moiety with a conserved arginine residue (Arg120) at the mouth of the active site.

In the case of Zomepirac, the acetic acid side chain is expected to form a crucial salt bridge with the positively charged guanidinium group of Arg120. The pyrrole ring and the chlorobenzoyl group of Zomepirac would then extend into the hydrophobic channel of the enzyme. The binding affinity is quantified by a scoring function, which estimates the free energy of binding. Lower binding energy values indicate a more stable and favorable interaction.

The selectivity of NSAIDs for COX-1 versus COX-2 can also be investigated using molecular docking. A key difference between the two isoforms is the substitution of isoleucine at position 523 in COX-1 with a smaller valine residue in COX-2. This substitution creates a larger side pocket in the COX-2 active site, which can accommodate bulkier ligands. The structure of Zomepirac, with its substituted pyrrole ring, can be modeled to fit within the active sites of both isoforms to predict its selectivity.

Molecular Dynamics Simulations:

Following molecular docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior and stability of the Zomepirac-COX complex over time. nih.govacs.org MD simulations provide a more realistic representation of the biological environment by considering the flexibility of both the ligand and the protein, as well as the surrounding solvent molecules.

The stability of the docked complex is assessed by analyzing various parameters throughout the simulation, such as the root-mean-square deviation (RMSD) and the root-mean-square fluctuation (RMSF). A stable RMSD value for the complex over the simulation time suggests that the ligand remains securely bound in the active site. RMSF analysis helps to identify the flexibility of different regions of the protein upon ligand binding. The number of hydrogen bonds and other non-covalent interactions between Zomepirac and the COX active site residues are also monitored throughout the simulation to understand the key interactions that contribute to the stability of the complex.

The binding free energy of the ligand-enzyme complex can be calculated using methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or the Molecular Mechanics Generalized Born Surface Area (MM-GBSA). These calculations provide a more accurate estimation of the binding affinity compared to the scoring functions used in molecular docking.

| Parameter | Description | Relevance to Zomepirac-COX Interaction |

| Binding Energy (Docking Score) | A measure of the predicted affinity between the ligand and the enzyme. | Lower scores suggest a stronger, more stable binding of Zomepirac to the COX active site. |

| Root-Mean-Square Deviation (RMSD) | Measures the average deviation of the protein-ligand complex from its initial docked conformation over time. | A stable RMSD indicates that the binding pose of Zomepirac within the COX active site is maintained. |

| Root-Mean-Square Fluctuation (RMSF) | Indicates the flexibility of individual amino acid residues in the protein. | Can reveal which parts of the COX enzyme are most affected by the binding of Zomepirac. |

| Hydrogen Bonds | The number and duration of hydrogen bonds formed between the ligand and the enzyme. | Identifies key interactions, such as between the carboxylate of Zomepirac and Arg120, that stabilize the complex. |

| Binding Free Energy (MM-PBSA/GBSA) | A more accurate calculation of the binding affinity that accounts for solvation effects. | Provides a more refined prediction of the strength of the Zomepirac-COX interaction. |

Predicting Molecular Interactions and Selectivity in Pyrrole Derivatives

The prediction of molecular interactions and the resulting selectivity of pyrrole derivatives, including Zomepirac, for different enzyme isoforms like COX-1 and COX-2 is a cornerstone of modern drug design. This predictive capability relies heavily on computational methods such as Quantitative Structure-Activity Relationship (QSAR) studies and pharmacophore modeling.

Quantitative Structure-Activity Relationship (QSAR):

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. nih.govacs.org For pyrrole derivatives as COX inhibitors, a QSAR model would aim to predict their inhibitory potency (e.g., IC50 values) based on various molecular descriptors. These descriptors can be categorized into several types:

Electronic Descriptors: These describe the electronic properties of the molecule, such as atomic charges, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These are crucial for understanding interactions like hydrogen bonding and electrostatic interactions.

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area. Steric factors are particularly important for determining how well a pyrrole derivative fits into the active site of COX-1 versus the larger active site of COX-2.

Hydrophobic Descriptors: The logarithm of the partition coefficient (logP) is a common hydrophobic descriptor that indicates the lipophilicity of a molecule. The hydrophobic nature of the COX active site channel makes this a critical parameter for binding.

Topological Descriptors: These are numerical values that describe the connectivity of atoms within a molecule.

By developing a robust QSAR model from a training set of pyrrole derivatives with known COX inhibitory activities, the model can then be used to predict the activity of new, unsynthesized derivatives. This allows for the virtual screening of large libraries of compounds to identify promising candidates for synthesis and further testing.

Pharmacophore Modeling:

A pharmacophore model defines the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For a series of pyrrole-based COX inhibitors, a pharmacophore model would typically include features such as:

A hydrogen bond acceptor (e.g., the carboxylate group of the acetic acid side chain).

A hydrogen bond donor.

Aromatic rings (e.g., the pyrrole and chlorobenzoyl rings of Zomepirac).

Hydrophobic features.

Once a pharmacophore model is generated, it can be used to search 3D databases of chemical structures to identify novel compounds that match the pharmacophoric features and are therefore likely to be active as COX inhibitors.

Predicting Selectivity:

The selectivity of pyrrole derivatives for COX-2 over COX-1 is a key objective in designing safer NSAIDs. Predictive models can be developed to specifically address this. The primary structural difference between the COX-1 and COX-2 active sites, namely the presence of a side pocket in COX-2, is the main driver of selectivity. nih.govmedcentral.com Therefore, predictive models for selectivity often focus on steric and shape descriptors. Pyrrole derivatives with bulkier substituents that can occupy this side pocket are predicted to be more selective for COX-2. For instance, the presence of a sulfonamide or methylsulfonyl group on one of the aryl rings is a common feature in selective COX-2 inhibitors (coxibs), as these groups can fit into the side pocket. While Zomepirac itself is not highly selective, these predictive models can guide the modification of its structure to enhance COX-2 selectivity.

| Predictive Method | Principle | Application to Pyrrole Derivatives |

| QSAR | Correlates molecular descriptors with biological activity. | Predicts the COX inhibitory potency of new pyrrole derivatives based on their structural features. |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups for activity. | Screens for novel compounds with the necessary features to bind to the COX active site. |

| Selectivity Modeling | Focuses on descriptors that differentiate between binding to COX-1 and COX-2. | Guides the design of pyrrole derivatives with bulkier substituents to achieve higher COX-2 selectivity. |

Analytical and Bioanalytical Methodologies for Zomepirac Sodium Salt Research

Chromatographic Techniques for Zomepirac (B1201015) and Metabolite Quantification

Chromatography stands as a cornerstone for the separation and quantification of zomepirac and its metabolites from complex biological fluids like plasma, serum, and urine. Both high-performance liquid chromatography and gas chromatography have been successfully applied.

High-performance liquid chromatography (HPLC) is a widely used technique for the determination of zomepirac in biological samples. Reversed-phase HPLC methods are particularly common, offering robust and reliable quantification.

One established method involves the use of a reversed-phase column with a mobile phase consisting of a mixture of acetonitrile, methanol, and aqueous acetic acid (e.g., 2:64:34, v/v/v) jfda-online.com. Detection is typically carried out using a UV detector at wavelengths such as 254 nm or 330 nm jfda-online.comnih.gov. In some procedures, tolmetin is utilized as an internal standard to ensure accuracy, with retention times for zomepirac and tolmetin being approximately 3.8 and 2.7 minutes, respectively nih.gov. Such methods can achieve a lower limit of detection of 0.05 mg/L in serum or plasma nih.gov.

For the simultaneous determination of zomepirac and its primary metabolite, zomepirac glucuronide, ion-pairing reversed-phase liquid chromatography has been employed. This method uses a mobile phase containing methanol and tetrabutylammonium hydrogen sulfate with UV detection at 313 nm researchgate.net. Furthermore, fully automated HPLC systems have been developed for the continuous monitoring of zomepirac in human plasma and urine, allowing for direct sample injection without manual clean-up procedures and achieving detection limits below 0.05 µg/ml nih.gov. Stability-indicating HPLC methods have also been developed and validated to monitor the degradation of zomepirac under various stress conditions, such as acidic, basic, and photo-irradiated environments jfda-online.com.

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Sample Type | Plasma, Serum | Plasma, Urine | - |

| Column | Reversed-phase | - | Inertsil 5 ODS-3V |

| Mobile Phase | - | - | CH3CN:CH3OH:1%HOAc (2:64:34, v/v/v) |

| Detection (UV) | 330 nm | - | 254 nm |

| Internal Standard | Tolmetin | None (automated) | - |

| Retention Time (Zomepirac) | 3.8 min | - | - |

| Detection Limit | 0.05 mg/L | <0.05 µg/ml | - |

Gas chromatography (GC) provides a highly sensitive and specific alternative for the quantification of zomepirac in plasma nih.gov. To enhance volatility and detection, derivatization of zomepirac is a necessary step. A common approach is the preparation of the pentafluorobenzyl ester derivative of zomepirac nih.gov. This derivatization allows for the use of an electron-capture detector, enabling the detection of zomepirac at picogram levels nih.gov.

This GC-based method can accurately and precisely measure zomepirac concentrations as low as 5 ng/ml in a 2-ml plasma sample or 25 ng/ml in a 0.1-ml plasma sample nih.gov. This level of sensitivity is particularly advantageous when dealing with small sample sizes or when interference is an issue with HPLC assays nih.gov. Gas chromatography, often coupled with mass spectrometry (GC-MS), also serves as a reliable confirmatory method in the screening and detection of zomepirac nih.gov.

| Parameter | Details |

|---|---|

| Sample Type | Plasma, Rat Milk |

| Derivatization | Pentafluorobenzyl ester |

| Detector | Electron-Capture Detector (ECD) |

| Lowest Quantifiable Concentration | 5 ng/ml (in 2-ml plasma) |

| Confirmatory Method | Gas Chromatography-Mass Spectrometry (GC-MS) |

Spectroscopic and Electrochemical Characterization Methods

Alongside chromatographic techniques, spectroscopic and electrochemical methods play a significant role in the characterization and quantification of zomepirac sodium salt. These methods are often employed for analysis in pharmaceutical formulations and for studying the compound's electrochemical properties.

Voltammetric methods have been successfully developed for the determination of zomepirac sodium in tablets rsc.orgrsc.org. Differential-pulse polarography, for instance, offers a simple and effective analytical approach. In a Britton-Robinson buffer at pH 11.0 containing 5% V/V of methanol as the supporting electrolyte, zomepirac sodium exhibits a peak potential at –1.50 V rsc.orgrsc.org. This method has shown excellent agreement with official assay methods and is not interfered with by common tablet excipients rsc.org.

Cyclic voltammetry studies have shed light on the electrochemical reduction of zomepirac. The process involves the reduction of the conjugated carbonyl group of the benzoyl substituent rsc.org. Coulometric analysis has indicated that two electrons per molecule are involved in this electro-reduction process rsc.org.

| Technique | Parameter | Value/Observation |

|---|---|---|

| Differential-Pulse Polarography | Supporting Electrolyte | Britton-Robinson buffer (pH 11.0) with 5% Methanol |

| Peak Potential (Ep) | -1.50 V | |

| Application | Quantification in tablets | |

| Cyclic Voltammetry/Coulometry | Reduction Site | Conjugated carbonyl group |

| Electrons Transferred | 2 |

Ultraviolet-visible (UV-Vis) spectrophotometry is another key analytical tool in zomepirac research and quality control. The official method of analysis for zomepirac sodium in the US Pharmacopeia involves UV spectrophotometric analysis at 329 nm following extraction and centrifugation steps rsc.org.

In an alkaline medium, the UV absorption spectrum of zomepirac sodium displays two maxima. The first maximum appears at 260 nm (log ε = 3.94), and the second is observed at 328 nm (log ε = 4.04) rsc.org. Following electro-reduction, the resulting product shows only a single maximum at 228 nm (log ε = 3.97) rsc.org. UV photometry is also considered a suitable method for the screening of zomepirac in urine nih.gov.

| Condition | λmax (nm) | log ε |

|---|---|---|

| Alkaline Medium | 260 | 3.94 |

| 328 | 4.04 | |

| Post-Electro-reduction | 228 | 3.97 |

| Official USP Analysis | 329 | - |

Sample Preparation and Stability Considerations in Bioanalytical Research

Effective sample preparation is a critical prerequisite for accurate bioanalysis, aiming to remove interfering substances and concentrate the analyte of interest. For zomepirac analysis in biological fluids, common techniques include liquid-liquid extraction and protein precipitation nih.govresearchgate.net. One method describes the diethyl ether extraction of zomepirac from an acidified sample of plasma or serum nih.gov. Another approach for both zomepirac and its glucuronide metabolite involves deproteination with acetonitrile or acetone researchgate.net.

Stability is a major consideration, particularly for the acyl glucuronide metabolite of zomepirac (ZG), which is known to be unstable at physiological pH nih.gov. ZG has a half-life of 27 minutes at pH 7.4 and 37°C, undergoing apparent intramolecular acyl migration nih.gov. To prevent degradation and ensure accurate quantification, it is crucial to cool biological samples immediately after collection and adjust the pH to an acidic range (e.g., pH 3) where ZG exhibits maximum stability researchgate.netnih.gov. Zomepirac itself has been found to be more sensitive to light and acidic conditions, while it remains stable in a basic medium jfda-online.com. The irreversible binding of zomepirac to plasma proteins, which occurs via its reactive acyl glucuronide, is another factor that must be considered during bioanalytical method development and sample handling nih.gov.

Strategies for Preventing Zomepirac Glucuronide Degradation

Zomepirac glucuronide, the primary metabolite of zomepirac, is known to be unstable under physiological conditions, which presents a significant challenge for accurate bioanalytical measurement. nih.gov The instability is primarily due to intramolecular acyl migration, a process where the zomepirac moiety moves between different hydroxyl groups on the glucuronic acid molecule. nih.gov This degradation can lead to the formation of other compounds, resulting in an underestimation of the actual metabolite concentration. nih.gov Research has shown that the stability of zomepirac glucuronide is highly dependent on pH. nih.gov For instance, in an aqueous solution at 37°C and a physiological pH of 7.4, the half-life of zomepirac glucuronide is approximately 27 minutes. nih.gov

To ensure the integrity of biological samples and the accuracy of analytical results, specific handling and preparation procedures are crucial. The primary strategies to prevent the degradation of zomepirac glucuronide revolve around immediate cooling and pH adjustment of the collected biological fluids. researchgate.net By lowering the temperature and acidifying the sample, the rate of acyl migration and hydrolysis is significantly reduced. Maximum stability for zomepirac glucuronide has been observed at a pH of 2. nih.gov A common and effective practice involves cooling biological samples immediately after collection and then adjusting the pH to 3. researchgate.net This emphasis on careful sample handling prior to analysis is critical to avoid erroneous measurements resulting from acyl migration. nih.gov

Table 1: Strategies for Preventing Zomepirac Glucuronide Degradation

| Strategy | Method | Rationale | Reference |

|---|---|---|---|

| pH Adjustment | Acidification of the biological sample to pH 3 immediately after collection. | Zomepirac glucuronide is most stable at an acidic pH (maximum stability at pH 2), which minimizes the rate of intramolecular acyl migration and hydrolysis. | nih.govresearchgate.net |

| Temperature Control | Immediate cooling of plasma and urine samples upon collection. | Lowering the temperature slows down the chemical degradation processes, including acyl migration. | researchgate.net |

Considerations for Biological Fluid Analysis (e.g., Plasma, Urine)

The quantitative determination of zomepirac and its metabolite, zomepirac glucuronide, in biological fluids such as plasma and urine requires sensitive and specific bioanalytical methods. researchgate.netnih.gov High-performance liquid chromatography (HPLC) is a widely used technique for this purpose. nih.govnih.govnih.gov Several reversed-phase HPLC methods have been developed that offer high precision and accuracy. researchgate.netnih.gov

A key consideration in the analysis of zomepirac from biological matrices is sample preparation, which aims to remove interfering substances and concentrate the analyte. amazonaws.com Common sample preparation techniques include protein precipitation and liquid-liquid extraction. researchgate.netnih.govamazonaws.com For instance, one method involves deproteination of plasma or urine samples with acetonitrile or acetone. researchgate.net Another established method uses diethyl ether extraction from an acidified sample. nih.gov

The choice of chromatographic conditions is also critical. A common approach involves using a C18 column with a mobile phase consisting of an ion-pairing agent, such as tetrabutylammonium hydrogen sulfate, in a methanol-water mixture. researchgate.net Detection is typically performed using ultraviolet (UV) spectrophotometry, with wavelengths set at 313 nm or 330 nm to monitor the column effluent. researchgate.netnih.gov The use of an internal standard, such as the structurally related compound tolmetin, is often employed to improve the precision and accuracy of the quantification. nih.gov

These analytical methods have been shown to be sensitive, with lower limits of detection for zomepirac in plasma reported to be as low as 0.05 mg/L. nih.gov Analytical recovery of zomepirac from plasma and serum is generally high, with reported values around 77-80%. nih.gov Furthermore, fully automated HPLC systems have been developed for the rapid and continuous monitoring of zomepirac in human plasma and urine, allowing for a high throughput of approximately 15 samples per hour without the need for manual sample clean-up or the addition of an internal standard. nih.gov

Table 2: Bioanalytical Methods for Zomepirac Analysis in Biological Fluids

| Analytical Technique | Sample Preparation | Key Parameters | Performance Metrics | Reference |

|---|---|---|---|---|

| Reversed-Phase HPLC | Diethyl ether extraction from acidified (pH 3) sample. | Column: C18Detection: UV at 330 nmInternal Standard: Tolmetin | Lower Limit of Detection: 0.05 mg/LRecovery: ~77-80%Within-day Precision (CV): 1.4-6.7% | nih.gov |

| Reversed-Phase Liquid Chromatography | Deproteination with acetonitrile or acetone. | Mobile Phase: Methanol-tetrabutylammonium hydrogen sulfateDetection: UV at 313 nm | Recovery: >70%Linear Range: 0.05 to 200 µg/mL | researchgate.net |

| Automated HPLC | Direct injection of sample. | Sample Volume: 50 µL | Detection Limit: <0.05 µg/mLRecovery: 97% (plasma), 95% (urine)Sampling Rate: ~15 samples/hour | nih.gov |

| Gas Chromatography | Derivatization to a pentafluorobenzyl ester. | Detection: Electron-capture detector (ECD) | Lowest Measurable Concentration: 5 ng/mL in a 2-mL plasma sample | researchgate.net |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Acetonitrile |

| Acetone |

| Diethyl ether |

| Methanol |

| Pentafluorobenzyl ester |

| Tetrabutylammonium hydrogen sulfate |

| Tolmetin |

| Zomepirac |

| Zomepirac glucuronide |

Preclinical and in Vitro Investigation of Zomepirac Sodium Salt

In Vitro Studies on Enzyme Inhibition and Cellular Effects

Evaluation of COX-1 and COX-2 Inhibitory Properties in Cell-Free Systems

Zomepirac (B1201015) is a non-steroidal anti-inflammatory drug (NSAID) that, like other drugs in its class, is known to inhibit cyclooxygenase (COX) enzymes. These enzymes are responsible for the synthesis of prostaglandins (B1171923), which are key mediators of inflammation and pain. There are two primary isoforms of the COX enzyme: COX-1, which is constitutively expressed in many tissues and plays a role in physiological processes, and COX-2, which is an inducible enzyme that is upregulated at sites of inflammation. nih.govnih.gov

The therapeutic effects of NSAIDs are largely attributed to the inhibition of COX-2, while many of the adverse effects, particularly gastrointestinal issues, are linked to the inhibition of COX-1. nih.gov The selectivity of an NSAID for COX-2 over COX-1 is a critical determinant of its safety profile.

Effects on Proliferation of Cancer Cell Lines (e.g., HT-29 colon adenocarcinoma cells)

Research has explored the antiproliferative effects of zomepirac and its acyl glucuronide metabolite on human colon adenocarcinoma HT-29 cells. A study investigating the impact of several carboxylate NSAIDs found that zomepirac inhibited the uptake of [3H]-thymidine, a marker of DNA synthesis and cell proliferation. nih.gov

The inhibitory concentration 50 (IC50) value for zomepirac in this assay was in the range of 200-500 µM. nih.gov Notably, the acyl glucuronide metabolite of zomepirac demonstrated a comparable level of antiproliferative activity. nih.gov This suggests that the glucuronide conjugate may either be taken up by the cells and exert a direct effect or hydrolyze back to the parent drug, which then inhibits cell proliferation. nih.gov Further investigation within the same study revealed the presence of zomepirac-modified proteins in the cytosol of HT-29 cells, indicating that these cells possess the enzymatic machinery to form the zomepirac acyl glucuronide. nih.gov

Table 1: Antiproliferative Activity of Zomepirac in HT-29 Cells

| Compound | Cell Line | Assay | IC50 (µM) | Source |

| Zomepirac | HT-29 | [3H]-thymidine uptake | ~200-500 | nih.gov |

| Zomepirac Acyl Glucuronide | HT-29 | [3H]-thymidine uptake | Comparable to parent drug | nih.gov |

Immunomodulatory Effects at the Cellular Level (e.g., Interleukin-8 Induction in Human Peripheral Blood Mononuclear Cells)

The potential for zomepirac and its metabolites to modulate the immune system at a cellular level is an area of significant interest, particularly given the history of hypersensitivity reactions associated with the drug. One aspect of this is the potential to induce the production of cytokines, such as Interleukin-8 (IL-8), from immune cells. IL-8 is a chemokine that plays a crucial role in the recruitment and activation of neutrophils, key components of the inflammatory response.

A thorough search of the scientific literature did not reveal specific studies that have quantified the induction of Interleukin-8 by zomepirac sodium salt or its acyl glucuronide metabolite in human peripheral blood mononuclear cells (PBMCs). While the formation of reactive metabolites and their potential to interact with immune cells is a known phenomenon for some drugs, direct evidence and quantitative data for zomepirac in this specific context are not available in the reviewed literature.

Animal Models in Zomepirac Research

Studies on Organ-Specific Bioactivation and Protein Adduct Formation (e.g., Hepatic Covalent Adducts, Plasma Protein Binding)

Zomepirac undergoes bioactivation in the body, primarily through the formation of a reactive acyl glucuronide metabolite (ZAG). nih.govnih.gov This metabolite is electrophilic and can covalently bind to proteins, forming drug-protein adducts. nih.govnih.gov This process has been investigated in both plasma and liver tissue in animal models.

In rats, studies have shown that zomepirac forms adducts with plasma proteins, with serum albumin being a major target. nih.govnih.gov The extent of this covalent binding in plasma has been linked to the reactivity of the acyl glucuronide. nih.gov Chemical analysis in rats dosed with zomepirac revealed adduct concentrations of 0.31 micrograms of drug equivalents per milliliter of plasma. nih.gov

In the liver, zomepirac also forms covalent adducts with various proteins. nih.govnih.gov Following administration to rats, adduct concentrations in the liver were found to be 2.21 micrograms of drug equivalents per gram of liver. nih.gov Immunoblotting techniques have identified several major protein bands in the livers of zomepirac-treated rats at approximately 70, 110, 140, and 200 kDa. nih.govnih.gov The pattern of protein modification in the liver can be altered by conditions such as bile duct ligation, which increases the systemic exposure to the reactive glucuronide metabolite. nih.gov

Table 2: Zomepirac Adduct Formation in Rats

| Tissue | Adduct Concentration | Major Protein Adduct Bands (kDa) | Source |

| Plasma | 0.31 µg equivalents/mL | Serum Albumin | nih.gov |

| Liver | 2.21 µg equivalents/g | ~70, 110, 140, ~200 | nih.govnih.gov |

Investigation of Metabolite-Induced Organ Injury in Experimental Models (e.g., Zomepirac Acyl Glucuronide-Induced Acute Kidney Injury in Mice)

The role of zomepirac's primary metabolite, zomepirac acyl glucuronide (ZP-AG), in mediating organ toxicity has been a key area of research, particularly concerning acute kidney injury. nih.govresearchgate.net Studies in animal models have been instrumental in elucidating this relationship.

A mouse model of zomepirac-induced kidney injury was established by pretreating the animals with tri-o-tolyl phosphate (B84403) (TOTP), an esterase inhibitor, and L-buthionine-(S,R)-sulfoximine (BSO), which inhibits glutathione (B108866) synthesis. nih.govresearchgate.net This pretreatment was designed to increase the systemic exposure and accumulation of ZP-AG. In this model, administration of zomepirac led to significant increases in blood urea (B33335) nitrogen (BUN) and creatinine (B1669602) (CRE), which are key biomarkers of kidney dysfunction. nih.govresearchgate.net

Crucially, the concentrations of ZP-AG were found to be elevated in the plasma, liver, and most notably, the kidneys of these mice. nih.govresearchgate.net A direct correlation was observed between the concentration of ZP-AG in the kidney and the levels of BUN and CRE, strongly implicating the acyl glucuronide metabolite in the observed renal toxicity. nih.govresearchgate.net Histopathological examination of the kidneys from these animals revealed cellular damage, including the formation of vacuoles and infiltration of mononuclear cells. nih.govresearchgate.net Furthermore, the study suggested the involvement of oxidative stress in this process, as the kidney injury could be suppressed by the antioxidant agent tempol. nih.govresearchgate.net

Exploration of Mechanisms for Drug-Induced Reactions in Preclinical Models

Zomepirac, a nonsteroidal anti-inflammatory drug (NSAID), was withdrawn from the market due to a high incidence of immunological reactions, including anaphylaxis. nih.govnih.gov Preclinical and in vitro investigations have focused on the bioactivation of zomepirac to a reactive metabolite as a key mechanism underlying these adverse reactions. The primary pathway implicated is the formation of an unstable acyl glucuronide metabolite. nih.govresearchgate.net

This reactive metabolite, zomepirac acyl glucuronide, can covalently bind to plasma proteins, particularly albumin. nih.gov This irreversible binding, likely forming a covalent bond, is thought to create a hapten, rendering the protein immunogenic and triggering an immune response. nih.govresearchgate.net The formation of these protein adducts has been observed both in vitro and in vivo. nih.gov

In vitro studies have demonstrated that the extent of this irreversible binding to protein is dependent on both time and pH. nih.govresearchgate.net Furthermore, the isomers of zomepirac glucuronide, which can form through intramolecular acyl migration, have also been shown to bind to proteins in vitro. nih.gov The significance of the glucuronide metabolite in this process was further highlighted in studies where the co-administration of probenecid, a substance that decreases the plasma clearance of zomepirac glucuronide, led to an increase in the irreversible binding of zomepirac to proteins. nih.govresearchgate.net

The reactivity of zomepirac acyl glucuronide is not limited to plasma proteins. Research has also shown that this metabolite can covalently modify other proteins, such as tubulin. nih.gov In one study, zomepirac acyl glucuronide was found to inhibit the assembly of microtubules in vitro, suggesting that the covalent modification of tubulin by the reactive metabolite can impair its biological function. nih.gov

Table 1: In Vitro Binding Characteristics of Zomepirac and its Metabolites

| Parameter | Observation | Source(s) |

|---|---|---|

| Binding Target | Plasma proteins (e.g., albumin), Tubulin | nih.govnih.gov |

| Metabolite Involved | Zomepirac acyl glucuronide and its isomers | nih.govresearchgate.net |

| Nature of Binding | Irreversible, likely covalent | nih.govresearchgate.net |

| Influencing Factors | Time, pH | nih.govresearchgate.net |

| Effect of Probenecid | Increased irreversible binding | nih.govresearchgate.net |

Table 2: Effect of Zomepirac Acyl Glucuronide on Tubulin

| Experimental System | Finding | Source(s) |

|---|---|---|

| In vitro incubation with microtubular protein | Covalent adduct formation with tubulin | nih.gov |

Research into Multidrug Resistance Modulation

Research into the role of this compound in modulating multidrug resistance has identified a potential to circumvent resistance mediated by the Multidrug Resistance-Associated Protein (MRP). scbt.com While extensive peer-reviewed studies on this specific effect are limited, zomepirac has been described as an NSAID that can circumvent MRP-mediated multidrug resistance. scbt.com

The broader class of NSAIDs that form acyl glucuronide metabolites, similar to zomepirac, has been shown to interact with MRPs. Specifically, these reactive metabolites can act as inhibitors of MRP2 and MRP4. mdpi.com This suggests a potential class-wide mechanism where the glucuronide conjugate of the NSAID interferes with the efflux function of these transporters, which are known to contribute to multidrug resistance in cancer cells by pumping chemotherapeutic agents out of the cell. mdpi.commdpi.com The interaction between NSAID-acyl glucuronides and these transporters can be stereoselective, with different isomers of the metabolite showing varying degrees of inhibition on MRP2 and MRP4. mdpi.com

Given that zomepirac is extensively metabolized to a reactive acyl glucuronide, it is plausible that its reported ability to circumvent MRP-mediated resistance stems from the inhibitory action of this metabolite on MRP transporters. However, further dedicated preclinical studies are required to fully elucidate the specific mechanisms and the extent to which this compound and its metabolites modulate the function of various MRP family members.

Future Directions and Emerging Research Avenues

Development of Safer Zomepirac (B1201015) Analogues with Modified Metabolic Profiles

A primary focus of future research is the development of zomepirac analogues with improved safety profiles. The toxicity of zomepirac has been largely attributed to its metabolic activation, particularly the formation of an unstable acyl glucuronide (AG). nih.govnih.gov This reactive metabolite can covalently bind to proteins, potentially leading to immune-mediated hypersensitivity reactions. nih.govnih.gov Consequently, a key strategy involves modifying the metabolic pathway of zomepirac to circumvent the formation of this reactive intermediate.

Research efforts are centered on designing analogues where the carboxylic acid group, the site of glucuronidation, is altered or sterically hindered to reduce the rate and extent of AG formation. researchgate.net Another approach involves introducing alternative metabolic pathways that lead to the formation of non-reactive metabolites. The metabolism of zomepirac has been shown to vary across species, with humans primarily forming the glucuronide conjugate, while rats exhibit more oxidative metabolism. nih.gov This suggests that promoting oxidative pathways through structural modification could be a viable strategy.

The table below summarizes key metabolic pathways of zomepirac and potential modification strategies for developing safer analogues.

| Metabolic Pathway | Metabolite | Implication in Toxicity | Strategy for Analogue Development |

| Glucuronidation | Zomepirac Acyl Glucuronide (ZP-AG) | Formation of a reactive electrophile implicated in renal toxicity and hypersensitivity. nih.govnih.gov | Modify or sterically hinder the carboxylic acid group to reduce AG formation. |

| Oxidation | Hydroxyzomepirac (HMZ) | Generally considered a less toxic pathway. nih.gov | Promote oxidative metabolism by introducing susceptible functional groups. |